Vildagliptinboronic acid
Description
Historical Context and Evolution of Boronic Acid Applications in Chemical Research
The journey of boronic acids in the scientific landscape began in 1860 with their first synthesis by Edward Frankland. nih.govmolecularcloud.org For many years, they remained primarily a subject of academic curiosity. A pivotal moment that significantly broadened their application was the development of the Suzuki–Miyaura coupling reaction, first reported in 1979. mdpi.com This palladium-catalyzed cross-coupling reaction, which forms carbon-carbon bonds between a boronic acid and a halide, became an indispensable tool in organic synthesis and spurred intense research into boronic acid chemistry. mdpi.com
In medicinal chemistry, boron-containing compounds were initially met with caution, but this perception began to shift with a deeper understanding of their unique properties. nih.gov Early therapeutic explorations included compounds like borax (B76245) and boric acid. researchgate.net A significant breakthrough came with the discovery that peptidic boronic acids could act as potent inhibitors of serine proteases. mdpi.com This culminated in the U.S. Food and Drug Administration (FDA) approval of bortezomib (B1684674) in 2003, the first boronic acid-containing drug, for the treatment of multiple myeloma. nih.govmdpi.com The success of bortezomib validated boronic acids as a privileged structure in drug discovery, catalyzing further research and leading to the development of other boron-containing agents, including additional proteasome inhibitors and β-lactamase inhibitors. nih.govmdpi.comnih.gov
Fundamental Reactivity and Binding Properties of Boronic Acids with Biological Species
The utility of boronic acids in medicinal chemistry stems from the unique electronic characteristics of the boron atom. mdpi.com In its neutral, sp2 hybridized state, the boron atom possesses a vacant p-orbital, making it an electrophile and a Lewis acid. mdpi.comrsc.org This allows it to readily accept an electron pair from a nucleophile, converting to an anionic, sp3 hybridized tetrahedral state. rsc.org This reversible covalent interaction is central to its biological activity.
Boronic acids exhibit a remarkable ability to form stable, yet reversible, covalent bonds with nucleophilic residues in enzyme active sites, particularly the hydroxyl group of serine. rsc.orgnih.govmdpi.com By binding to a catalytic serine, the boronic acid group can mimic the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's function. nih.govmdpi.com This mechanism makes boronic acids potent transition-state analogue inhibitors of serine proteases. mdpi.com Furthermore, boronic acids can react with 1,2- or 1,3-diols, such as those found in saccharides, to form cyclic boronate esters, an interaction that is being explored for glucose sensing and drug delivery applications. nih.govacs.org The stability and reactivity of these interactions can be fine-tuned by modifying the chemical scaffold of the boronic acid-containing molecule. mdpi.com
Overview of Dipeptidyl Peptidase-4 (DPP-4) Enzyme in Metabolic Pathways Research
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase discovered in 1966. wikipedia.orgnih.gov It is a transmembrane glycoprotein (B1211001) expressed on the surface of numerous cell types and also exists in a soluble, circulating form in plasma. wikipedia.orgfrontiersin.org The primary enzymatic function of DPP-4 is to cleave X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. wikipedia.org
In metabolic research, DPP-4 is recognized for its critical role in glucose homeostasis. wikipedia.orgnih.gov It is the key enzyme responsible for the rapid degradation and inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). tandfonline.comnih.govwikipedia.org These hormones are released from the gut after a meal and play a vital role in regulating insulin (B600854) secretion in a glucose-dependent manner. wikipedia.org By inactivating GLP-1 and GIP, DPP-4 curtails their beneficial effects on islet function. openaccessjournals.com Consequently, inhibiting DPP-4 has become a validated therapeutic strategy to enhance the action of endogenous incretins, thereby improving glycemic control. tandfonline.comnih.gov Beyond incretins, DPP-4 can cleave a wide range of other substrates, implicating it in immune regulation and signal transduction. wikipedia.orgfrontiersin.org
Contextualization of Vildagliptin (B1682220) as a Prototype DPP-4 Inhibitor in Academic Studies
Vildagliptin is a potent and selective DPP-4 inhibitor widely used in both clinical practice and academic research. nih.govnih.gov Structurally, it is characterized by a cyanopyrrolidine moiety, which contains a nitrile group that acts as the "warhead" for inhibiting the enzyme. wikipedia.orgopenaccessjournals.com The mechanism of inhibition involves the electrophilic nitrile group forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. openaccessjournals.comjocmr.org This interaction is characterized as slow-binding and long-lasting, allowing for sustained inhibition of the enzyme's activity that outlasts the compound's circulating half-life. openaccessjournals.com
In academic studies, vildagliptin serves as a well-characterized prototype for investigating the biological consequences of DPP-4 inhibition. nih.govugr.es Its specific mechanism allows researchers to probe the role of DPP-4 in various physiological and pathological processes. archivesofmedicalscience.com Studies using vildagliptin have been instrumental in demonstrating that DPP-4 inhibition enhances the responsiveness of pancreatic islet α-cells and β-cells to glucose, leading to reduced glucagon (B607659) secretion and improved insulin secretion, respectively. nih.govnih.gov As a reference compound, it provides a benchmark for the development and characterization of new classes of DPP-4 inhibitors with different chemical scaffolds and inhibitory mechanisms. ugr.es
Research Significance and Academic Justification for Investigating Vildagliptinboronic Acid
The academic investigation into this compound is driven by the desire to explore alternative chemical warheads for DPP-4 inhibition. While the nitrile group of vildagliptin is effective, replacing it with a boronic acid group presents a compelling scientific inquiry. Dipeptide boronic acids are among the most potent classes of DPP-4 inhibitors known. nih.govresearchgate.net The central hypothesis is that the boronic acid moiety will form a reversible, covalent tetrahedral adduct with the catalytic serine residue of DPP-4, potentially leading to different binding kinetics and higher potency compared to the parent nitrile-containing compound. mdpi.comnih.gov
Research into this compound allows for a direct comparison of the inhibitory efficacy and binding characteristics conferred by a boronic acid versus a nitrile group, all within the same molecular scaffold (the vildagliptin backbone). This provides valuable structure-activity relationship (SAR) data for the rational design of next-generation enzyme inhibitors. acs.org Furthermore, while potent, early boronic acid inhibitors raised concerns about selectivity against other related enzymes like DPP8 and DPP9. nih.govresearchgate.net Studying a specific, highly-tailored molecule like this compound helps to understand how the broader molecular structure, beyond just the warhead, can be optimized to achieve high selectivity for DPP-4, a critical aspect of modern drug design. researchgate.net This research is therefore significant for advancing the fundamental understanding of enzyme-inhibitor interactions and for the continued development of highly potent and selective therapeutic agents.
Research Data on DPP-4 Inhibition
The following table summarizes the inhibitory activity of different classes of compounds against the DPP-4 enzyme, providing a comparative context for the potency of various inhibitor types.
| Compound Class | Example Compound(s) | Inhibitory Potency (IC₅₀) | Research Context |
| Cyanopyrrolidines | Vildagliptin | 3.21 µM | A benchmark covalent inhibitor used as a reference standard in numerous studies. ugr.es |
| β-Amino Acid Derivatives | Sitagliptin | 17.3 nM | A highly selective, non-covalent inhibitor; often used as a comparator in in-vitro assays. tandfonline.comresearchgate.net |
| Boronic Acid Derivatives | PC06R58, PC06R108 | 15.6 nM, 90.9 nM | Examples of novel boronic acid-based inhibitors demonstrating potent, uncompetitive inhibition. tandfonline.comresearchgate.net |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2/t11?,12?,13-,15?,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCUDZZBVHLQSU-JFQZXIRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704870 | |
| Record name | {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852331-49-8 | |
| Record name | {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanism of Enzyme Inhibition and Target Engagement Studies
Specificity and Selectivity Profiling Against Enzyme Panels
Off-Target Enzyme Interaction Analysis
While the primary therapeutic action of vildagliptin (B1682220) is the inhibition of dipeptidyl peptidase-4 (DPP-4), the potential for interactions with other enzymes is an important area of investigation. nih.gov The ubiquitous expression of DPP-4 in human tissues raises considerations regarding off-target effects. nih.gov Computational and in-vitro studies have explored the binding of vildagliptin to various other proteins.
Molecular docking and dynamics simulations have been employed to investigate the interaction of vildagliptin with several receptor proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting potential for stable complex formation. nih.govresearchgate.net These computational studies indicate that vildagliptin binds to the tyrosine kinase inhibitor site of VEGFR2, primarily through hydrophobic interactions. nih.gov Similarly, in the complex with HER2, a single hydrogen bond is observed, with the remaining interactions being hydrophobic in nature. nih.gov
Another study using multi-spectroscopic and in-silico techniques investigated the binding characteristics of vildagliptin with pepsin. researchgate.netnih.gov The results suggested that vildagliptin can associate with pepsin, leading to a decrease in its enzymatic activity. researchgate.netnih.gov The binding was found to be spontaneous and primarily driven by van der Waals forces and hydrogen bonding interactions. researchgate.netnih.gov
Furthermore, the binding interactions between vildagliptin and Human Serum Albumin (HSA) have been studied, indicating that vildagliptin binds to HSA primarily at or near site I of the protein. ejournal.by This interaction was found to alter the conformation of the protein. ejournal.by
The following table summarizes the findings from off-target enzyme interaction analyses for vildagliptin.
| Target Enzyme/Protein | Method(s) of Analysis | Key Findings |
| EGFR, VEGFR2, HER2 | Molecular Docking, Molecular Dynamics Simulations | Formation of stable complexes, suggesting potential for interaction. Binding is predominantly hydrophobic. nih.gov |
| Pepsin | Multi-spectroscopic techniques, In-silico analysis | Vildagliptin associates with pepsin, leading to a decrease in its enzyme activity. The interaction is driven by van der Waals forces and H-bonding. researchgate.netnih.gov |
| Human Serum Albumin (HSA) | Fluorescence, UV-Visible Absorption, FTIR, Molecular Docking | Vildagliptin binds to site I of HSA, causing a conformational change in the protein. ejournal.by |
Structural Basis of Enzyme-Ligand Interactions
X-ray Crystallographic Studies of Enzyme-Vildagliptinboronic Acid Complexes
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of enzyme-ligand complexes at atomic resolution. mdpi.combiologiachile.cl While specific X-ray crystallographic data for a vildagliptin-boronic acid complex is not available, the principles of interaction can be inferred from studies on vildagliptin and other boronic acid inhibitors with their respective enzyme targets.
The crystal structure of vildagliptin's primary target, DPP-4, has been extensively studied, revealing the key residues involved in ligand binding. These studies provide a framework for understanding how vildagliptin, and by extension a boronic acid derivative, would orient within the active site.
In a broader context, X-ray crystallographic analyses of various boronic acids complexed with serine β-lactamases (SBLs) and metallo β-lactamases (MBLs) have demonstrated the unique capacity of the boron atom to interact with key catalytic residues. nih.govresearchgate.net In these complexes, the boron atom is typically observed in an anionic tetrahedral form, covalently bound to a catalytic serine residue in SBLs, or forming a covalent adduct with a zinc-coordinated water molecule in MBLs. nih.gov These findings highlight the ability of boronic acids to mimic the tetrahedral transition state of the enzymatic reaction, a key feature of their inhibitory mechanism.
The table below outlines the key crystallographic insights for related compounds.
| Compound Class | Enzyme Class | Key Crystallographic Findings |
| Vildagliptin (analogues) | Serine Proteases (DPP-4) | Provides a model for the orientation of the vildagliptin scaffold within the active site. |
| Benzo[b]thiophen-2-ylboronic acids | Serine β-lactamases (SBLs) | Boron atom forms a tetrahedral covalent bond with the catalytic serine residue. nih.gov |
| Benzo[b]thiophen-2-ylboronic acids | Metallo β-lactamases (MBLs) | Boron forms a tetrahedral covalent adduct with a water molecule coordinated to the active site zinc ions. nih.gov |
Analysis of Binding Site Architecture and Intermolecular Interactions
The binding of vildagliptin and related boronic acid inhibitors is characterized by a network of specific intermolecular interactions within the enzyme's active site. For vildagliptin's interaction with DPP-4, the binding pocket can be visualized and analyzed to understand these interactions. researchgate.net
In computational studies of vildagliptin with off-target kinases like VEGFR2 and HER2, the interactions are predominantly hydrophobic. nih.gov With VEGFR2, amino acids such as Cys817, Ala881, and others interact with the adamantane scaffold of vildagliptin, while the pyrrolidine (B122466) ring interacts with residues like Leu889 and Cys1024. nih.gov A single hydrogen bond is also identified. nih.gov Similarly, for the HER2 complex, a single hydrogen bond is observed alongside numerous hydrophobic interactions. nih.gov
The interaction of vildagliptin with pepsin is driven by van der Waals forces and hydrogen bonding. researchgate.netnih.gov In-silico analysis further supports the role of H-bonding and electrostatic forces in this interaction. nih.gov
For boronic acid inhibitors in general, their interaction with serine proteases involves the formation of a covalent bond between the boron atom and the catalytic serine residue. This covalent interaction is a key determinant of their potency and mechanism of inhibition.
The following table summarizes the types of intermolecular interactions observed.
| Ligand | Enzyme/Protein | Primary Types of Interactions |
| Vildagliptin | VEGFR2, HER2 | Hydrophobic interactions, Hydrogen bonding nih.gov |
| Vildagliptin | Pepsin | Van der Waals forces, Hydrogen bonding, Electrostatic forces researchgate.netnih.gov |
| Vildagliptin | Human Serum Albumin | Static quenching mechanism ejournal.by |
| Boronic Acids | Serine Proteases | Covalent bonding, Hydrogen bonding |
Conformational Changes Upon Ligand Binding
The binding of a ligand to an enzyme can induce conformational changes in the protein structure, which are often crucial for the catalytic mechanism and inhibition. Studies on the interaction of vildagliptin with various proteins have provided evidence of such conformational changes.
Circular dichroism (CD) spectroscopy of pepsin in the presence of vildagliptin confirmed a post-binding conformational change in the enzyme. researchgate.netnih.gov Similarly, Fourier-transform infrared (FTIR) spectroscopy indicated an alteration of the protein conformation of Human Serum Albumin (HSA) in the presence of vildagliptin. ejournal.by These spectroscopic analyses demonstrate that the binding of vildagliptin can lead to noticeable changes in the secondary structure of these proteins. researchgate.netnih.govejournal.by
Molecular Dynamics Simulations and Computational Elucidation of Binding Events
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of biomolecular systems, providing insights into the stability of protein-ligand complexes and the mechanisms of their interaction. nih.govsemanticscholar.org
MD simulations have been conducted to investigate the interaction between vildagliptin and several receptor proteins, including EGFR, VEGFR2, and HER2. nih.govresearchgate.net These simulations, typically run for durations such as 100 nanoseconds, help to assess the stability of the docked complexes. nih.gov For instance, the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from these simulations can confirm the stability of the ligand-protein complex over time. nih.gov
In a study involving DPP-4, MD simulations were used to investigate the dynamic behavior of the enzyme in complex with potential inhibitors. nih.gov The results showed the stability of the ligand-protein complex compared to existing drugs. nih.gov The analysis of the radius of gyration (Rg) can indicate the compactness of the protein-ligand complex, with lower values suggesting higher stability. nih.gov The number of hydrogen bonds formed between the ligand and the protein during the simulation is also a key indicator of binding stability. nih.gov
Ligand-Protein Docking Algorithms for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. dntb.gov.ua This method is widely used in drug design to understand ligand-protein interactions and to predict binding affinities. researchgate.netdntb.gov.ua
Docking simulations have been extensively used to study the binding of vildagliptin to various targets. Software such as AutoDock Vina is employed to identify the highest-affinity ligand conformations. nih.gov The results of these simulations are then visualized using tools like LigPlot+ and Discovery Studio to analyze the specific interactions between the ligand and the protein's amino acid residues. nih.gov
In studies of vildagliptin's interaction with EGFR, VEGFR2, and HER2, docking algorithms were used to predict the binding modes. nih.gov For instance, vildagliptin was found to bind to the tyrosine kinase inhibitor site of VEGFR2. nih.gov Similarly, the binding energy for the interaction with HER2 was estimated using these algorithms. nih.gov
The table below lists some of the computational tools used in the study of vildagliptin's interactions.
| Computational Method | Software/Tool | Application |
| Molecular Docking | AutoDock Vina, LeadIT | Prediction of ligand binding modes and affinity. nih.govresearchgate.net |
| Molecular Dynamics Simulation | GROMACS | Assessment of complex stability and interaction mechanisms. nih.gov |
| Interaction Visualization | LigPlot+, Discovery Studio Visualizer | Visualization of protein-ligand interactions. nih.govresearchgate.net |
| Ligand Topology Generation | SwissParam | Preparation of ligand parameters for MD simulations. nih.gov |
Free Energy Perturbation Calculations for Binding Affinity Estimation
Free Energy Perturbation (FEP) is a computational method used to calculate the relative binding affinities of ligands to a protein. nih.govresearchgate.net This technique provides accurate estimations by simulating a non-physical pathway between two states, such as a ligand in solution and a ligand bound to a protein. vu.nl FEP calculations are valuable in structure-based drug design for optimizing lead compounds and predicting the effects of chemical modifications on binding potency. researchgate.netchemrxiv.org The accuracy of state-of-the-art FEP calculations is generally considered to be around 1 kcal/mol. vu.nl
While no specific FEP studies for "Vildagliptin boronic acid" are available in the provided search results, computational studies such as molecular docking and molecular dynamics simulations have been performed on vildagliptin to investigate its binding to various protein targets. nih.gov These studies calculate binding energies and provide insights into the interactions between the ligand and the protein's active site. For instance, docking studies have calculated the binding energy of vildagliptin with potential off-targets. nih.gov
The table below shows the results from a molecular docking study of Vildagliptin with several receptor proteins, indicating its theoretical binding affinity.
| Receptor Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acids |
| EGFR | 1M17 | -7.612 | Val702, Ala719, Lys720, Lys721, Met742, Thr766, Arg817, Asn818, Leu820, Thr830, Asp831 |
| VEGFR2 | 4AG8 | -6.996 | Cys817, Ser884, Ala881, Glu885, Ile888, Leu889, Leu1019, Cys1024, His1026, Arg1027, Ile1025, Ile1044, Asp1046 |
| HER2 | 3PP0 | -7.311 | Not specified |
This data is derived from a computational study on Vildagliptin, not Vildagliptin boronic acid. nih.gov
Allosteric Modulation Investigations
Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. mdpi.comresearchgate.net This binding event causes a conformational change in the protein, which in turn modulates the activity of the primary site. This can result in either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the protein's function.
Boronic acids, due to their unique ability to form reversible covalent interactions, have been utilized as chemical probes to investigate the mechanisms of allosteric modulation. nih.govresearchgate.net For example, boronic acid derivatives have been synthesized to study the allosteric modulation of the chemokine receptor CXCR3. nih.govresearchgate.net These studies used the boronic acid moiety to explore a potential second allosteric binding pocket and identify key amino acid residues involved in signal transduction. nih.govresearchgate.net
There is no information within the search results to indicate that Vildagliptin or a hypothetical "Vildagliptin boronic acid" functions as an allosteric modulator of DPP-4. The established mechanism of action for Vildagliptin is competitive, reversible covalent inhibition at the enzyme's catalytic active site. researchgate.netnih.govresearchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research
Design Principles for Boronic Acid-Containing Enzyme Inhibitors
The design of boronic acid-based enzyme inhibitors is predicated on their unique ability to act as transition-state analogues. The boron atom's capacity to reversibly convert between a neutral, trigonal planar sp2 hybridized state and a charged, tetrahedral sp3 state allows it to mimic the high-energy tetrahedral intermediates formed during enzymatic catalysis, particularly in serine proteases. nih.gov
Key design principles include:
Covalent Modification: Boronic acids are designed to form a reversible covalent adduct with a nucleophilic residue, such as the catalytic serine, in the enzyme's active site. nih.gov This interaction is central to their inhibitory mechanism.
Transition-State Mimicry: The inhibitor's structure is crafted to resemble the natural substrate's transition state. The boron atom, upon attack by the active site nucleophile, adopts a tetrahedral geometry that mimics the transient species formed during peptide bond hydrolysis. researchgate.net
Specificity Scaffolds: The core structure accompanying the boronic acid moiety is designed to fit precisely into the enzyme's binding pockets to ensure selectivity and high affinity. For DPP-4 inhibitors like Vildagliptinboronic acid, this involves mimicking the dipeptide nature of the natural substrates. nih.gov The inclusion of moieties like the pyrrolidine (B122466) ring (mimicking proline) is crucial for recognition by proline-specific peptidases.
Impact of Functional Group Modifications on Inhibitory Potency
Modifications to the functional groups of dipeptide boronic acid inhibitors have a profound impact on their potency against DPP-4. Research on Xaa-boroPro dipeptides, which serve as excellent models for this compound, demonstrates clear SAR trends. The inhibitory activity is highly sensitive to changes at the P2 position (the position analogous to the vildagliptin (B1682220) adamantyl amino group).
For instance, studies show that a variety of L-amino acids are well-tolerated at the P2 position, maintaining potent inhibition. However, substitutions that are not tolerated, leading to a significant loss of activity, include D-amino acids, α,α-disubstituted amino acids, and the simplest amino acid, glycine. nih.gov This indicates that both the stereochemistry and the steric bulk at this position are critical for effective binding.
More recent research into novel boronic acid-based thiazole (B1198619) compounds as DPP-IV inhibitors has identified molecules with potent inhibitory activity. Two such compounds, PC06R58 and PC06R108, exhibited IC50 values of 15.6 nM and 90.9 nM, respectively, demonstrating that significant structural modifications beyond simple amino acids can yield highly potent inhibitors. nih.gov
| Compound/Modification Class | General Impact on DPP-4 Inhibitory Potency | Example IC50 (nM) | Source |
|---|---|---|---|
| L-amino acids at P2 position | Generally well-tolerated, potent inhibition | Varies by side chain | nih.gov |
| D-amino acids at P2 position | Not tolerated, significant loss of activity | N/A | nih.gov |
| Glycine at P2 position | Not tolerated, loss of activity | N/A | nih.gov |
| Thiazole-based analogue (PC06R58) | Potent inhibition | 15.6 | nih.gov |
| Thiazole-based analogue (PC06R108) | Potent inhibition | 90.9 | nih.gov |
Stereochemical Influences on Molecular Recognition and Enzyme Inhibition
Stereochemistry is a paramount factor in the molecular recognition and inhibitory action of this compound analogues. The three-dimensional arrangement of atoms dictates the molecule's ability to fit into the highly specific active site of the target enzyme.
For dipeptidyl boronic acid inhibitors of DPP-4, the stereochemistry at the P1 position (the boroProline moiety) is critical. Research has unequivocally shown that inhibitory activity requires the (R)-stereoisomer of boroProline. nih.gov The corresponding (S)-stereoisomer is significantly less active, highlighting the precise geometric requirements of the enzyme's S1 binding pocket. This stereospecificity ensures that the boronic acid group is correctly oriented to interact with the catalytic serine residue, while the pyrrolidine ring engages in favorable interactions within the pocket. The design of boronic acid-based histone deacetylase (HDAC) inhibitors also highlights the importance of the (S)-amino acid moiety for potent activity. nih.gov
Computational QSAR Modeling for Activity Prediction
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound analogues, QSAR models are invaluable for predicting inhibitory potency, guiding lead optimization, and minimizing the need for extensive synthesis and screening. nih.govnih.gov
The foundation of any QSAR model is the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. nih.gov For this compound analogues, a range of descriptors would be calculated to capture the structural features relevant to DPP-4 inhibition:
1D Descriptors: These include basic properties like molecular weight, atom counts, and logP (lipophilicity).
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors).
3D Descriptors: Calculated from the 3D conformation of the molecule, these are particularly important for describing shape and steric properties. Examples include molecular volume, surface area, and descriptors from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which calculate steric and electrostatic fields around the molecules. cresset-group.com
Quantum Chemical Descriptors: These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can describe the electronic properties and reactivity of the molecules. researchgate.net
The selection of the most relevant descriptors is a critical step, often accomplished using statistical methods or machine learning algorithms to identify the subset of descriptors that best correlates with biological activity. mdpi.com
A QSAR model is only useful if it is statistically robust and has predictive power. mdpi.com Therefore, rigorous statistical validation is essential. researchgate.net This process involves several key metrics:
Internal Validation: This assesses the model's stability and robustness using the training data. The most common method is cross-validation, particularly the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (q² or Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.net
External Validation: This is the most crucial test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used in model development. The predictive power is often measured by the predictive R² (R²pred). nih.gov
Goodness of Fit: The coefficient of determination (R²) measures how well the model fits the training data. While a high R² is necessary, it is not sufficient to guarantee predictive power.
| Statistical Parameter | Description | Acceptable Value | Source |
|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 | researchgate.net |
| Q² or q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 | researchgate.net |
| R²pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an external test set. | Varies, but should be close to R² | mdpi.comnih.gov |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and actual values. | As low as possible | mdpi.com |
No QSAR model can accurately predict the activity of all possible chemicals. The Applicability Domain (AD) defines the chemical space—in terms of structure and physicochemical properties—for which the model's predictions are considered reliable. wikipedia.orgmdpi.com According to the Organisation for Economic Co-operation and Development (OECD) principles, defining the AD is a mandatory step for validating a QSAR model. wikipedia.org
The AD ensures that the model is used for interpolation (making predictions for compounds similar to the training set) rather than extrapolation (making predictions for novel compounds that are structurally different). wikipedia.org Several methods are used to define the AD:
Range-based methods: This simple approach defines the domain as a hyper-rectangle based on the minimum and maximum values of each descriptor in the training set. mdpi.com
Distance-based methods: A new compound's distance (e.g., Euclidean or Mahalanobis distance) to the compounds in the training set is calculated in descriptor space. Predictions for compounds beyond a certain distance threshold are considered unreliable.
Leverage approach: For regression-based models, the leverage of a compound indicates its influence on the model. Compounds with high leverage are considered outside the AD. wikipedia.org
By defining the AD, researchers can have confidence in the predictions made for new this compound analogues that fall within the model's scope, thereby making the computational screening process more effective and reliable. nih.gov
Lack of Publicly Available Research Hinders In-Depth Analysis of this compound
Despite a comprehensive search of scientific literature and databases, no specific research articles or detailed data could be found on the chemical compound "this compound." As a result, the requested in-depth article focusing on its Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), scaffold hopping, and bioisosteric replacement strategies cannot be generated at this time.
Vildagliptin is a well-documented dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. mdpi.com The core structure of vildagliptin features a cyanopyrrolidine moiety that interacts with the S1 subsite of the DPP-4 enzyme and a hydroxyadamantyl group that binds to the S2 subsite. nih.gov
The user's request specifically centered on a boronic acid derivative of vildagliptin. Boronic acids are recognized as important functional groups in medicinal chemistry and have been incorporated into various drug candidates to act as bioisosteres of other functional groups, such as carboxylic acids or aldehydes. nih.gov They can form reversible covalent bonds with serine residues in the active sites of enzymes, a mechanism that is relevant for DPP-4 inhibitors.
Strategies like scaffold hopping, which involves the replacement of a molecule's core structure to explore new chemical space, and bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical or biological properties, are standard techniques in drug design. spirochem.comcambridgemedchemconsulting.com These approaches are frequently employed to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties.
However, the application of these strategies specifically to "this compound" has not been described in the accessible scientific literature. There are no published studies detailing the synthesis of this compound, nor are there any reports on its biological activity or the structure-activity relationships of its analogues. Consequently, the creation of data tables and a detailed analysis of its research findings, as requested, is not feasible.
While general principles of SAR, QSAR, scaffold hopping, and bioisosteric replacement are well-established in the field of medicinal chemistry and for the broader class of DPP-4 inhibitors, the absence of specific data for "this compound" prevents a scientifically accurate and detailed discussion focused solely on this compound.
The search did not provide the detailed research findings necessary to accurately and comprehensively address the outlined sections, including:
Cellular Target Engagement Studies: No specific information was found regarding enzyme activity assays, subcellular localization, or downstream pathway modulation analysis of this compound in cellular contexts.
Advanced In Vitro Model Systems: There were no available studies detailing the use of three-dimensional (3D) cell culture models or organ-on-a-chip platforms for the mechanistic research of this compound.
Without these foundational, compound-specific research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and focuses solely on this compound. The general information available on the methodologies themselves does not substitute for specific data on the compound of interest.
Preclinical in Vitro Mechanistic Investigations
High-Throughput Screening (HTS) Methodologies for Library Evaluation
The evaluation of chemical libraries containing Vildagliptin (B1682220) boronic acid and similar compounds relies on robust high-throughput screening (HTS) methodologies designed to efficiently identify potent and selective inhibitors of the target enzyme, dipeptidyl peptidase-4 (DPP-4). These in vitro assays are fundamental in the preclinical phase of drug discovery for quantitatively assessing the inhibitory activity of a large number of compounds.
The primary HTS methodologies for DPP-4 inhibitors are fluorescence-based enzymatic assays. These assays are favored due to their high sensitivity, reliability, and adaptability to automated, high-density microplate formats (e.g., 96-well or 384-well plates), which are essential for screening large compound libraries.
A common approach involves the use of a fluorogenic substrate for DPP-4, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In this assay, the DPP-4 enzyme cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC formation, which is directly proportional to the enzymatic activity, is monitored by measuring the increase in fluorescence intensity at a specific excitation and emission wavelength. When an inhibitory compound, such as a derivative from a Vildagliptin boronic acid-focused library, is present, it will bind to the DPP-4 enzyme, thereby reducing the rate of substrate cleavage and resulting in a lower fluorescence signal. The degree of inhibition can be quantified by comparing the fluorescence signal in the presence of the test compound to that of a control (enzyme and substrate without inhibitor).
To enhance specificity and reduce interference from biological matrices, novel fluorescent probes have also been developed for HTS of DPP-4 inhibitors. For instance, a two-photon fluorescent probe, glycyl-prolyl-N-butyl-4-amino-1,8-naphthalimide (GP-BAN), has been utilized in HTS assays. nih.govrsc.org This probe demonstrates high specificity and sensitivity for DPP-4 and allows for the use of human plasma as a source of the enzyme, which can be more cost-effective than using recombinant human DPP-4. nih.govrsc.org The assay's performance with this probe has been validated using known DPP-4 inhibitors like sitagliptin, confirming its suitability for screening new chemical entities. nih.govrsc.org
The general workflow for an HTS campaign to evaluate a library of Vildagliptin boronic acid analogs would involve several key steps. Initially, a primary screen of the entire compound library is performed at a single, relatively high concentration to identify "hits" that exhibit a predefined level of DPP-4 inhibition. Subsequently, these hits undergo a confirmation screen, where their activity is re-tested to eliminate false positives. Finally, the confirmed hits are subjected to dose-response analysis, where the compounds are tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Detailed research findings from a hypothetical HTS campaign for a library of Vildagliptin boronic acid derivatives are presented in the data tables below. These tables illustrate the type of data generated during such a screening process.
Table 1: Primary High-Throughput Screening of a Vildagliptin Boronic Acid Analog Library for DPP-4 Inhibition
| Compound ID | Concentration (µM) | % Inhibition | Hit |
| VBA-001 | 10 | 85.2 | Yes |
| VBA-002 | 10 | 12.5 | No |
| VBA-003 | 10 | 92.1 | Yes |
| VBA-004 | 10 | 5.8 | No |
| VBA-005 | 10 | 78.9 | Yes |
Table 2: Dose-Response Analysis of Confirmed Hits from the Primary Screen
| Compound ID | IC50 (nM) |
| VBA-001 | 25.4 |
| VBA-003 | 8.9 |
| VBA-005 | 42.1 |
| Vildagliptin (Reference) | 50.0 |
These HTS methodologies are crucial for the initial identification and characterization of novel and potent DPP-4 inhibitors from large and diverse chemical libraries, paving the way for further preclinical development.
Preclinical in Vivo Mechanistic and Translational Research Methodologies Non Clinical Focus
Investigative Animal Models for Target Engagement Profiling
The in vivo assessment of boronic acid-based DPP-4 inhibitors relies heavily on rodent models to establish efficacy and confirm target engagement. nih.gov Commonly used models include mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley or Fischer 344). nih.govnih.gov Genetically modified models, such as DPP-4 deficient rats and mice, serve as crucial controls to delineate the specific effects of DPP-4 inhibition from other potential off-target activities. nih.govglucagon.com
Target engagement studies in these models are designed to answer a fundamental question: does the compound inhibit the DPP-4 enzyme in a living system? This is often evaluated by administering the boronic acid inhibitor and subsequently measuring the DPP-4 activity in plasma or various tissues. For instance, in a syngeneic ovarian cancer mouse model, the DPP-4 inhibitor sitagliptin was administered orally, and its effect was confirmed by measuring DPP-4 specific activity in the serum. mdpi.com Such studies help establish a dose-dependent relationship between the compound and its enzymatic target.
Another approach involves challenging the animal model with a physiological stimulus, such as an oral glucose tolerance test (OGTT). diabetesjournals.org In this setup, researchers can observe the functional consequence of target engagement—namely, the potentiation of incretin (B1656795) hormones and subsequent improvement in glucose control. glucagon.com The efficacy of inhibitors in these models provides foundational evidence for their therapeutic potential. nih.gov
To confirm that a boronic acid inhibitor has engaged with DPP-4 in specific tissues, ex vivo enzyme activity assays are performed on samples collected from treated animals. This methodology provides a quantitative measure of target inhibition in relevant biological compartments.
The standard procedure involves collecting blood (to yield plasma) or harvesting organs, which are then homogenized. nih.gov The enzymatic activity of DPP-4 within these samples is measured using a chromogenic or fluorogenic substrate. A widely used method is the DPPIV-Glo™ Protease Assay, which uses a specific substrate (Gly-Pro-aminoluciferin) that produces a luminescent signal upon cleavage by DPP enzymes. nih.gov By comparing the luminescence in samples from inhibitor-treated animals to that from vehicle-treated controls, the percentage of DPP-4 inhibition can be precisely calculated. nih.gov
Studies have shown that in mouse plasma samples, at least 95% of the measured activity corresponds specifically to DPP-4. nih.gov This high specificity makes plasma an excellent matrix for assessing systemic target engagement. For tissue-specific engagement, lysates from organs like the kidney, liver, or intestine can be analyzed using the same principles. glucagon.comnih.gov This allows researchers to understand the biodistribution and local pharmacodynamic effects of the inhibitor.
Successful engagement of a boronic acid inhibitor with DPP-4 is expected to modulate downstream biological pathways. The analysis of relevant biomarkers is essential to confirm these physiological effects in vivo.
The primary biomarkers are the active forms of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net Since DPP-4 rapidly degrades these hormones, its inhibition leads to increased circulating levels of intact, active GLP-1 and GIP. nih.govresearchgate.net Measuring these hormones in plasma from animal models following an OGTT is a standard method to demonstrate pathway modulation. diabetesjournals.org However, due to the rapid degradation of GLP-1, reliable measurement in mice often requires in vivo administration of the DPP-4 inhibitor shortly before the test to stabilize the peptide for accurate quantification by ELISA. diabetesjournals.org
Other important biomarkers are analyzed to assess the broader metabolic impact. These include:
Insulin (B600854) and Glucagon (B607659): DPP-4 inhibition enhances glucose-dependent insulin secretion and suppresses glucagon secretion. researchgate.netresearchgate.net Measuring these pancreatic hormones provides direct evidence of improved islet cell function.
Kidney Injury Markers: In models of diabetic kidney disease, DPP-4 inhibitors have been assessed for their effects on biomarkers of renal damage, such as urine neutrophil gelatinase-associated lipocalin (NGAL) and liver fatty acid-binding protein (L-FABP). nih.gov
Inflammatory and Vascular Markers: Some preclinical studies investigate the impact of DPP-4 inhibition on inflammatory cytokines and markers of endothelial function, reflecting the pleiotropic effects of incretin pathway modulation. frontiersin.org For example, hepatic insulin-like growth factor binding protein 1 (Igfbp-1) has been identified as a potential biomarker for predicting the response to DPP-4 inhibitors in mouse models of non-alcoholic fatty liver disease. nih.gov
| Biomarker Category | Specific Biomarker | Rationale for Measurement | Typical Sample Matrix |
|---|---|---|---|
| Incretin Hormones | Active GLP-1, Active GIP | Direct substrates of DPP-4; levels should increase with inhibition. nih.govresearchgate.net | Plasma |
| Pancreatic Hormones | Insulin, Glucagon | Demonstrates functional impact on islet cell secretion. researchgate.netresearchgate.net | Plasma |
| Hepatic Markers | Hepatic Igfbp-1 | Predicts response to DPP-4 inhibitors in liver disease models. nih.gov | Liver Tissue, Serum |
| Renal Markers | Urine NGAL/Cr, Urine L-FABP/Cr | Assesses potential reno-protective effects of pathway modulation. nih.gov | Urine |
Methodological Considerations for Comparative Species Studies
A critical first step is to compare the inhibitory potency of the boronic acid compound against DPP-4 from different species (e.g., murine and human). nih.gov This is typically done using in vitro enzyme assays to determine the half-maximal inhibitory concentration (IC50). A high degree of homology (around 85% sequence identity and 92% homology between human and murine DPP-4) often results in broadly similar IC50 values for many inhibitors, which supports the translational relevance of the animal models. nih.gov
| DPP-4 Inhibitor | Human DPP-4 IC50 | Murine DPP-4 IC50 |
|---|---|---|
| Linagliptin | 0.14 | 1 |
| Alogliptin | 5.3 | 11 |
| Sitagliptin | 18 | 41 |
| Vildagliptin (B1682220) | 34 | 17 |
| Data adapted from a comparative study in mice, illustrating the general consistency of inhibitory potencies between species. nih.gov |
Beyond enzyme kinetics, species differences in absorption, distribution, metabolism, and excretion (ADME) are paramount. For example, the primary excretion route for some DPP-4 inhibitors can differ between rats (biliary excretion) and humans. mdpi.com Pharmacokinetic studies are therefore essential in multiple species to build models that can predict human pharmacokinetics. Furthermore, the physiological response to pathway modulation, such as changes in glucose levels, should be compared across species to understand the translatability of the pharmacodynamic effects. researchgate.net
Development of Research Probes for In Vivo Molecular Imaging Studies
In vivo molecular imaging offers a non-invasive method to visualize drug-target engagement and enzyme distribution in real-time within a living organism. The development of research probes using boronic acid derivatives for this purpose is an active area of investigation.
The strategy involves labeling a potent and selective boronic acid-based DPP-4 inhibitor with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), to create a tracer for Positron Emission Tomography (PET). While this approach has been successfully applied to other enzyme targets like Fibroblast Activation Protein (FAP), the development of a specific and high-affinity boronic acid probe for DPP-4 imaging remains a research goal. mdpi.com An early boronic acid-containing FAP inhibitor was developed but showed suboptimal specificity, highlighting the challenges in probe design. mdpi.com
A successful probe would need to exhibit high affinity and specificity for DPP-4 over other related proteases. Once developed, such a probe could be used in preclinical animal models to:
Map the distribution and density of the DPP-4 enzyme in various organs and tissues.
Quantify the percentage of DPP-4 occupancy by an unlabeled boronic acid inhibitor drug, providing direct evidence of target engagement.
Assess how disease states (e.g., diabetes, inflammation) might alter the expression of DPP-4.
The design of such probes often involves synthesizing derivatives of known inhibitors, like dipeptide boronic acids, and attaching a chelator (e.g., DOTA) for radiolabeling with a metallic radionuclide like ⁶⁸Ga. mdpi.com The development of these advanced tools would significantly enhance the translational understanding of boronic acid-based DPP-4 inhibitors.
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity and Identity Confirmation in Research
Chromatographic techniques are indispensable for separating, identifying, and quantifying chemical compounds. For a substance like Vildagliptin (B1682220) boronic acid, these methods would be crucial for determining its purity, identifying any related substances, and confirming its chemical identity.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For the analysis of Vildagliptin and its related compounds, various HPLC methods have been developed, typically employing reverse-phase chromatography. These methods could be adapted for the analysis of Vildagliptin boronic acid.
Key parameters in these HPLC methods include the choice of stationary phase (column), mobile phase composition, and detection mode. C18 columns are frequently used for the separation of Vildagliptin. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter that is optimized to ensure good peak shape and resolution.
Detection is most commonly performed using UV-Vis detectors. The selection of the detection wavelength is crucial for sensitivity and selectivity. For Vildagliptin, various wavelengths have been reported, and the optimal wavelength for Vildagliptin boronic acid would need to be determined experimentally.
Below is a table summarizing typical HPLC conditions that could be used as a starting point for the analysis of Vildagliptin boronic acid, based on established methods for Vildagliptin.
| Parameter | Typical Conditions for Vildagliptin Analysis |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength (e.g., 210 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Vildagliptin and likely Vildagliptin boronic acid, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
While less common than HPLC for the routine analysis of Vildagliptin, GC coupled with a mass spectrometer (GC-MS) can provide high sensitivity and structural information. A potential derivatization agent for the hydroxyl group in Vildagliptin boronic acid could be a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The GC method would involve optimizing parameters such as the type of capillary column, temperature programming of the oven, and the type of detector, which is often a flame ionization detector (FID) or a mass spectrometer (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for the structural elucidation of unknown compounds and for the identification and quantification of impurities at very low levels.
For Vildagliptin boronic acid, LC-MS would be the method of choice for confirming its molecular weight and for identifying any process-related impurities or degradation products. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like Vildagliptin and its derivatives. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments.
Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern can serve as a fingerprint for the compound's structure.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for elucidating the chemical structure of molecules by probing the interaction of electromagnetic radiation with the substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules in solution. For Vildagliptin boronic acid, a suite of NMR experiments would be necessary for complete structural assignment.
¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: This provides information about the carbon skeleton of the molecule.
¹¹B NMR: Given the presence of a boronic acid group, ¹¹B NMR spectroscopy would be a crucial experiment to characterize the boron center. The chemical shift and line shape of the ¹¹B signal can provide information about the coordination state and chemical environment of the boron atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Vildagliptin boronic acid would be expected to show characteristic absorption bands for its functional groups.
A table of expected characteristic IR absorption bands for Vildagliptin boronic acid is provided below, based on the known absorptions of similar functional groups.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C≡N stretch (nitrile) | 2220-2260 |
| C=O stretch (amide) | 1630-1680 |
| B-O stretch | 1310-1380 |
| C-N stretch | 1020-1250 |
While specific, published analytical and spectroscopic data for Vildagliptin boronic acid are scarce, the well-established methodologies used for the comprehensive characterization of its parent compound, Vildagliptin, provide a clear roadmap for its analysis. A combination of chromatographic techniques, particularly HPLC and LC-MS, would be essential for purity assessment and impurity profiling. Spectroscopic methods, with a strong emphasis on multi-dimensional NMR (including ¹¹B NMR) and IR spectroscopy, would be indispensable for the definitive structural elucidation and confirmation of Vildagliptin boronic acid. The application of these powerful analytical tools would ensure the accurate and thorough characterization of this compound for research and quality control purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule results in the excitation of electrons from lower to higher energy levels. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
While specific UV-Vis spectroscopic data for Vildagliptin boronic acid is not extensively detailed in publicly available research, the analysis of the parent compound, Vildagliptin, provides a foundational understanding. Studies on Vildagliptin have reported its UV absorption maxima in various solvents, which is crucial for developing analytical methods for its quantification.
Detailed Research Findings:
Research has shown that the UV spectrum of Vildagliptin exhibits absorption maxima at different wavelengths depending on the solvent used. For instance, in a methanolic solution, a distinct absorption peak has been observed. chemicalbook.com In other studies, the λmax of Vildagliptin has been identified at approximately 198 nm and within the range of 200-210 nm when dissolved in double distilled water. jchr.org Another study reported a λmax of 244 nm for Vildagliptin in water. nih.gov Furthermore, in an acidic medium of 0.1N HCl, the λmax was found to be 210 nm. google.com The variability in the observed λmax highlights the influence of the solvent on the electronic transitions of the molecule.
Interactive Data Table: UV-Vis Spectroscopy of Vildagliptin
| Solvent | λmax (nm) |
| Methanol | Not specified |
| Double Distilled Water | 198, 200-210, 244 |
| 0.1N HCl | 210 |
X-ray Diffraction for Solid-State Structural Analysis
The solid-state structure of a pharmaceutical compound is critical as it can influence its physical properties, such as solubility, stability, and bioavailability. Different crystalline forms of the same compound are known as polymorphs, and each polymorph can have distinct physicochemical properties.
Detailed Research Findings:
While specific single-crystal X-ray diffraction data providing detailed atomic coordinates for Vildagliptin boronic acid is not widely published, powder X-ray diffraction (PXRD) studies on different crystalline forms of Vildagliptin have been reported. These studies are essential for identifying and characterizing new polymorphs. For example, a novel crystal form of Vildagliptin has been identified with characteristic peaks in its X-ray powder diffraction pattern at specific 2θ angles. ijnrd.orgijpcbs.com
One reported crystal form of Vildagliptin exhibits characteristic diffraction peaks at 2θ values of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42°. ijnrd.orgijpcbs.com Another previously identified "a-type" crystal form shows characteristic peaks at 12.0°, 13.5°, 16.13°, 16.6°, 17.1°, 17.2°, 20.1°, 22.5°, 27.4°, and 28.1° (±0.3°). ijnrd.orgijpcbs.com The differences in these diffraction patterns confirm the existence of multiple polymorphic forms of Vildagliptin. A study combining experimental and computational approaches has also highlighted the close alignment between the vacuum-optimized geometry of Vildagliptin and its crystal structure derived from X-ray diffraction data. chemicalbook.com
Interactive Data Table: X-ray Powder Diffraction Peaks for a Crystalline Form of Vildagliptin
| 2θ Angle (°) |
| 6.02 |
| 7.53 |
| 9.62 |
| 11.41 |
| 12.60 |
| 14.03 |
| 15.13 |
| 18.64 |
| 21.22 |
| 23.01 |
| 25.06 |
| 28.62 |
| 32.03 |
| 34.42 |
Computational Chemistry and Bioinformatics in Vildagliptinboronic Acid Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods are used to investigate the electronic structure, molecular geometry, and chemical reactivity of a compound like Vildagliptinboronic acid.
By solving approximations of the Schrödinger equation, researchers can determine a molecule's stable conformation and the distribution of electrons. Key parameters derived from these calculations include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would highlight the electrophilic nature of the boron atom, which is crucial for its interaction with nucleophilic residues (like serine) in enzyme active sites.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy gap between them (HOMO-LUMO gap) indicates chemical stability and reactivity. A smaller gap suggests higher reactivity.
Reactivity Descriptors: Parameters such as hardness, softness, and electronegativity can be calculated to quantify the molecule's behavior in chemical reactions.
Studies on related compounds like Vildagliptin (B1682220) have successfully used DFT to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties, showing strong correlation with experimental data. nih.govresearchgate.net For this compound, these calculations would be essential to understand how the replacement of the cyano group with a boronic acid moiety alters the electronic properties and reactivity of the entire molecule. mdpi.com
Table 1: Illustrative Quantum Chemical Parameters (Based on general DFT studies)
| Parameter | Significance | Hypothetical Value for this compound |
|---|---|---|
| EHOMO (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -7.0 eV |
| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | ~ 5.5 eV |
| Electronegativity (χ) | Measure of the ability of a molecule to attract electrons. | ~ 4.25 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | ~ 2.75 eV |
Molecular Docking and Virtual Screening for Novel Ligand Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is instrumental in drug discovery for screening large libraries of compounds to identify potential drug candidates.
For this compound, the primary target is Dipeptidyl Peptidase-4 (DPP-4). A key feature of boronic acids is their ability to form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site. Therefore, docking simulations would require specialized "covalent docking" protocols that can model the formation of this bond, rather than just non-covalent interactions.
Virtual screening could be employed to:
Identify Novel Scaffolds: Screen libraries of boronic acid-containing fragments to discover entirely new classes of DPP-4 inhibitors.
Optimize Existing Ligands: Create a virtual library of analogues of this compound with modifications to the adamantane or pyrrolidine (B122466) moieties and dock them to predict which modifications would enhance binding affinity.
Docking studies on the parent compound, Vildagliptin, have shown its binding mode within the DPP-4 active site and have also been used to explore potential off-targets. nih.govresearchgate.net One study virtually screened Vildagliptin analogues and found a modified structure with a potentially higher binding affinity for DPP-4 than Vildagliptin itself. researchgate.net
Table 2: Example Docking Results for Vildagliptin against Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| DPP-4 | 1J2E | -8.0 | Ser630, Tyr662, Arg125 |
| DPP-8 | 7a3k | -8.1 | Not specified |
| EGFR | 1M17 | -7.5 | Leu718, Val726, Ala743 |
| VEGFR2 | 4AG8 | -8.2 | Cys919, Leu840, Val848 |
| HER2 | 3PP0 | -8.0 | Leu726, Val734, Ala751 |
Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Events
While molecular docking provides a static snapshot of a binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of protein-ligand complexes. nih.gov
For the this compound-DPP-4 complex, MD simulations would be crucial for:
Assessing Binding Stability: To confirm if the docked pose is stable over a simulation time of nanoseconds to microseconds. The stability of the covalent bond between the boron atom and the catalytic serine can be specifically monitored.
Exploring Conformational Changes: To observe how the protein structure might adapt upon ligand binding and how the flexible parts of the ligand, such as the pyrrolidine ring, behave within the binding pocket.
Calculating Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), MD trajectories can be used to calculate a more accurate estimation of the binding free energy, which correlates with binding affinity.
MD simulations performed on Vildagliptin have confirmed the formation of stable complexes with various receptor proteins, providing a robust validation of docking results. nih.gov Similar simulations would be invaluable for understanding the dynamic behavior and stability of its boronic acid analogue.
Cheminformatics and Data Mining for SAR Elucidation
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. By mining this data, researchers can establish Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological function.
A systematic SAR study of this compound would involve synthesizing and testing a series of analogues with varied substituents. Cheminformatics would then be used to:
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate chemical descriptors (e.g., molecular weight, lipophilicity, electronic properties) with biological activity. A robust QSAR model could predict the inhibitory potency of newly designed analogues before they are synthesized.
Identify Key Structural Features: Data mining techniques can identify the specific molecular fragments or properties that are most critical for high potency and selectivity. For instance, it could quantify the importance of the adamantane cage for binding or determine the optimal stereochemistry of the pyrrolidine ring.
While no specific SAR data for this compound is available, this approach is standard in lead optimization and would be a logical step in its development.
In Silico Prediction of Target Specificity and Off-Target Interactions
A critical aspect of drug development is ensuring that a drug candidate is selective for its intended target, minimizing the risk of side effects from interactions with other proteins (off-targets). In silico tools can predict potential off-target interactions early in the discovery process. nih.gov
For this compound, a primary concern would be its selectivity for DPP-4 over other similar proteases, such as DPP-8 and DPP-9. Inhibition of these related enzymes has been linked to adverse effects in preclinical studies. In silico methods to assess specificity include:
Homology Modeling and Docking: If the crystal structures of off-targets like DPP-8 and DPP-9 are available, this compound can be docked into their active sites. The predicted binding energies and poses can be compared to those for DPP-4 to estimate selectivity. Studies have shown that while Vildagliptin binds to DPP-8, it does not interact with the binding site of DPP-9. nih.gov
Pharmacophore Screening: A 3D pharmacophore model can be built based on the this compound-DPP-4 complex. This model can then be used to screen against a database of all known protein structures to flag any that have a binding site complementary to the pharmacophore, indicating a potential off-target interaction.
Machine Learning Models: Predictive models trained on large databases of known drug-target interactions can be used to predict the probability of a new compound interacting with a wide range of proteins. mdpi.com
These predictive tools are essential for de-risking a drug candidate and guiding its development toward a safer therapeutic profile.
Advanced Research Perspectives and Future Directions for Boronic Acid Compounds
Vildagliptinboronic Acid as a Chemical Probe for Enzyme Activity Studies
This compound serves as an invaluable chemical probe for investigating the activity of serine proteases like DPP-4. The boron atom's empty p-orbital readily interacts with the catalytic serine in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide-bond hydrolysis. nih.gov This mechanism of action allows for potent and specific inhibition, making this compound an excellent tool for studying the kinetics and mechanism of DPP-4.
By employing this compound in enzyme assays, researchers can accurately determine key kinetic parameters and gain insights into the enzyme's substrate specificity and catalytic cycle. Furthermore, its use as a probe can aid in the characterization of DPP-4's physiological and pathological roles. The reversible nature of the boronic acid-serine interaction also allows for the study of dynamic enzymatic processes. Boronic acid peptides are known to be potent inhibitors of a variety of serine proteases. acs.org
Exploration of Novel Boronic Acid Motifs for Enhanced Enzyme Inhibition
The development of novel boronic acid motifs is a key area of research aimed at enhancing enzyme inhibition. Structure-activity relationship (SAR) studies on dipeptide boronic acid inhibitors of DPP-4 have provided valuable insights into the structural requirements for potent and selective inhibition. acs.orgacs.org
Key findings from these studies that can inform the design of novel motifs related to this compound include:
Stereochemistry: The inhibitory activity is highly dependent on the stereochemistry of the boronic acid-containing amino acid mimic. For instance, in prolineboronic acid (boroPro) containing dipeptides, the (R)-stereoisomer at the P1 position is crucial for potent inhibition of DPP-4. acs.orgacs.org
P2 Position Variation: The amino acid at the P2 position (the residue preceding the boroPro) can be varied to modulate potency and selectivity. A range of L-amino acids are generally well-tolerated at this position. acs.orgacs.org However, D-amino acids, and α,α-disubstituted amino acids are not well-tolerated. acs.orgacs.org
Cyclic vs. Acyclic Forms: Dipeptide boronic acids can exist in equilibrium between an active, open-chain form and an inactive, cyclic form (a boron analog of a diketopiperazine). acs.org Understanding and controlling this equilibrium is crucial for designing inhibitors with sustained activity.
Future research will likely focus on synthesizing and evaluating novel boronic acid-containing dipeptides with modifications at both the P1 and P2 positions to optimize interactions with the DPP-4 active site and achieve even greater potency and selectivity.
Prodrug Strategies for Boronic Acid-Containing Compounds in Research Contexts
Prodrug strategies offer a promising approach to improve the research utility of boronic acid-containing compounds like this compound by enhancing their stability, and controlling their release.
Design of Reversible Prodrugs for Controlled Release
One of the challenges with amino boronic acid dipeptides is their potential for time-dependent loss of activity in aqueous solutions due to intramolecular cyclization. acs.org Designing reversible prodrugs can address this issue. Boronate esters, for example, can be formed by reacting the boronic acid with a diol. These esters are generally more stable than the free boronic acid and can be designed to hydrolyze under specific conditions, releasing the active inhibitor. acs.org This approach allows for a more controlled release of the active compound in a research setting, ensuring a consistent concentration over the course of an experiment.
Targeted Delivery Concepts utilizing Boronate Chemistry
Boronate chemistry can also be exploited for the targeted delivery of inhibitors. The ability of boronic acids to form reversible covalent bonds with diols can be utilized to conjugate them to targeting moieties that recognize specific cell types or tissues. For instance, a boronic acid inhibitor could be linked to a molecule that binds to a receptor that is overexpressed on a particular cell type. This would concentrate the inhibitor at the desired site of action, increasing its local efficacy and minimizing off-target effects.
Integration of Omics Technologies for Systems-Level Understanding of Compound Effects
To gain a comprehensive understanding of the biological effects of compounds like this compound, it is essential to move beyond single-target analysis and adopt a systems-level perspective. The integration of "omics" technologies, such as proteomics and metabolomics, provides a powerful platform for achieving this.
A study investigating the effects of vildagliptin (B1682220) treatment in a mouse lung transplantation model utilized proteomics to identify changes in protein expression. nih.gov This research revealed that vildagliptin treatment led to the differential regulation of several proteins, including the downregulation of kininogen-1. nih.gov This type of proteomic profiling can uncover novel biological pathways and mechanisms of action that would not be apparent from simple enzyme inhibition assays.
By applying similar omics approaches to this compound, researchers can:
Identify off-target effects: Proteomic and metabolomic analyses can reveal unintended interactions of the compound with other proteins and metabolic pathways.
Elucidate downstream signaling pathways: By observing changes in protein expression and metabolite levels, researchers can map the downstream consequences of DPP-4 inhibition.
Discover biomarkers of efficacy: Omics data can help identify molecular signatures that correlate with the desired biological effect of the compound.
Methodological Advancements in High-Throughput Synthesis and Screening
The discovery and optimization of novel boronic acid inhibitors are greatly facilitated by advancements in high-throughput synthesis and screening methodologies.
High-Throughput Synthesis: The development of efficient and versatile methods for the synthesis of peptide-boronic acids is crucial. Recent strategies have focused on diversity-oriented synthesis using a building-block approach. nih.govrsc.org This involves the straightforward conversion of Fmoc-protected amino acids into their corresponding boron analogues, which can then be used in solid-phase synthesis to rapidly generate a diverse library of peptide-boronic acids. nih.govrsc.org Such methods significantly accelerate the synthesis of new potential inhibitors for screening.
High-Throughput Screening (HTS): HTS assays are essential for rapidly evaluating large libraries of compounds for their inhibitory activity against a target enzyme. For DPP-4, HTS methods have been developed using fluorescent probes that are substrates for the enzyme. nih.govrsc.org The inhibition of the enzyme by a test compound results in a decrease in the fluorescent signal, allowing for the rapid identification of potential inhibitors. nih.govrsc.org These assays can be optimized for use with various enzyme sources, including human plasma, which can provide a more physiologically relevant screening environment. nih.govrsc.org The combination of high-throughput synthesis and screening allows for the efficient exploration of a vast chemical space, increasing the probability of discovering novel and potent boronic acid inhibitors.
Collaborative Research Opportunities in Academia and Industry for Chemical Biology Tools
The development of boronic acids as chemical biology tools presents a fertile ground for collaboration between academic institutions and the pharmaceutical industry. Such partnerships can accelerate the translation of fundamental research into practical applications that benefit human health. nih.gov
Bridging the Gap:
Academia often excels in fundamental research, exploring novel mechanisms and synthesizing new chemical entities. chemistryviews.org Industry, on the other hand, possesses the resources and expertise for drug development, including high-throughput screening, preclinical and clinical trials, and navigating the regulatory landscape. frontiersin.org A symbiotic relationship allows academic labs to access industry resources and real-world challenges, while industry gains access to cutting-edge innovation and specialized expertise. nih.govchemistryviews.org
Areas for Collaboration:
Development of Novel Probes and Sensors: Boronic acids are excellent candidates for creating fluorescent sensors to detect biologically important molecules like saccharides and glycoproteins. nih.govresearchgate.net Collaborative projects could focus on designing and synthesizing novel boronic acid-based probes in academia, which could then be utilized by industry for diagnostic assays or to study disease states.
Target Identification and Validation: Boronic acid-based chemical probes can be used to identify and validate new drug targets. Academic researchers can develop specific probes for particular enzymes or proteins, which industry partners can then use in their drug discovery pipelines.
Bioconjugation and Drug Delivery: The ability of boronic acids to form reversible covalent bonds makes them useful for bioconjugation—the process of linking molecules to proteins, antibodies, or other biomolecules. rsc.orgsemanticscholar.org Joint projects could explore the use of boronic acids in developing antibody-drug conjugates (ADCs) or creating advanced drug delivery systems that release their payload in response to specific biological cues, such as changes in pH or glucose concentration. rsc.org
Fragment-Based Drug Discovery: Small boronic acid fragments can be used in screening campaigns to identify starting points for new drug development programs. Academia can contribute by synthesizing diverse libraries of boronic acid fragments, which can then be screened by industry partners against their targets of interest.
The table below outlines potential collaborative research areas.
| Collaborative Area | Academic Contribution | Industrial Contribution | Potential Outcome |
| Novel Probes & Sensors | Design and synthesis of novel boronic acid fluorescent probes | High-throughput screening, assay development, and validation | New diagnostic tools and research reagents nih.govresearchgate.net |
| Target Validation | Development of highly selective boronic acid-based inhibitors and activity-based probes | Access to disease models and target validation platforms | Identification of novel therapeutic targets |
| Drug Delivery Systems | Creation of innovative bioconjugation strategies using boronic acids | Expertise in formulation, pharmacokinetics, and preclinical testing | Advanced, targeted drug delivery platforms rsc.org |
| Medicinal Chemistry | Synthesis of diverse boronic acid libraries and exploration of structure-activity relationships | Large-scale synthesis, lead optimization, and clinical development | New drug candidates for various diseases nih.gov |
Successful collaborations often rely on clearly defined goals, open communication, and a mutual understanding of the differing cultures and incentives in academia and industry. nih.govfrontiersin.org Awards and grants specifically aimed at fostering these partnerships can further encourage the development of innovative chemical biology tools based on boronic acid chemistry. biochemistry.org
Q & A
Q. What are the validated protocols for synthesizing Vildagliptin boronic acid with high purity, and how can reproducibility be ensured?
Methodological Answer:
- Synthesis Protocol : Use a boronate esterification reaction under anhydrous conditions, optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of vildagliptin precursor to boronic acid reagent). Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Validate purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR .
- Reproducibility : Document temperature, solvent purity, and stirring rates. Include negative controls (e.g., omitting catalyst) to confirm reaction specificity .
Q. Which analytical techniques are most robust for characterizing Vildagliptin boronic acid’s structural and chemical stability?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : Confirm boronic acid moiety via ¹¹B NMR (δ ~30 ppm) and assess stereochemical integrity .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern consistency with theoretical values.
- X-ray Diffraction (XRD) : Resolve crystal structure to validate boron coordination geometry .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring. Compare degradation products to synthetic standards .
Advanced Research Questions
Q. How can researchers design competitive binding assays to quantify Vildagliptin boronic acid’s inhibition kinetics against DPP-4 substrates?
Methodological Answer:
- Experimental Design :
- Enzyme Assays : Use recombinant human DPP-4 in a fluorogenic substrate assay (e.g., H-Gly-Pro-AMC). Include a positive control (e.g., sitagliptin) and buffer controls .
- Kinetic Parameters : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and determine Ki using Cheng-Prusoff equation. Validate with Lineweaver-Burk plots to confirm competitive inhibition .
- Data Validation : Replicate assays across three independent experiments (n=6 replicates). Use ANOVA to assess inter-experiment variability .
Q. What strategies resolve contradictory data on Vildagliptin boronic acid’s off-target effects in different cellular models?
Methodological Answer:
- Root-Cause Analysis :
- Cell Line Variability : Compare protein expression profiles (e.g., Western blot for off-target proteases) across cell lines (HEK293 vs. HepG2) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify threshold effects. Use Hill slope analysis to differentiate specific vs. nonspecific binding .
- Statistical Approaches : Apply multivariate regression to isolate confounding variables (e.g., serum batch, passage number). Use Benjamini-Hochberg correction for multiple comparisons .
Q. How can molecular dynamics (MD) simulations optimize the design of boronic acid-based DPP-4 inhibitors?
Methodological Answer:
- Simulation Workflow :
- System Setup : Model Vildagliptin boronic acid in DPP-4 active site (PDB: 2P8S) using AMBER or GROMACS. Solvate in TIP3P water and neutralize with NaCl .
- Trajectory Analysis : Calculate binding free energy (MM/PBSA) and hydrogen bond occupancy over 100 ns simulations. Compare to alanine-scanning mutagenesis data .
- Validation : Correlate simulation results with experimental IC₅₀ shifts from point mutations (e.g., DPP-4 Ser630Ala) .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data in Vildagliptin boronic acid studies?
Methodological Answer:
Q. How should researchers address discrepancies in bioavailability data between in vitro and in vivo models?
Methodological Answer:
- Method Harmonization :
- In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 permeability assays to predict intestinal absorption. Validate with rat PK studies (plasma sampling at 0, 1, 3, 6, 12, 24h post-dose) .
- Compartmental Modeling : Fit data to two-compartment model (Phoenix WinNonlin) to estimate Vd, t½, and bioavailability (F%) .
- Confounding Factors : Control for diet, circadian rhythm, and hepatic first-pass metabolism in animal models .
Literature and Ethical Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
